molecular formula C8H11NO2 B6223040 3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one CAS No. 2763777-76-8

3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one

Cat. No.: B6223040
CAS No.: 2763777-76-8
M. Wt: 153.2
InChI Key:
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Description

3-oxa-5-azatricyclo[6110,1,5]decan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cleavage of the lactone ring in 7-phenylbicyclo[3.1.1]heptan-6,7-carbolactone by the action of ammonia and hydrazine, followed by oxidative cyclization of the resulting hydroxy amide and hydroxy hydrazide . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound influences biochemical processes by altering the function of its molecular targets.

Comparison with Similar Compounds

3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one can be compared with other tricyclic compounds, such as 2-phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one . While both compounds share a tricyclic structure, their chemical properties and potential applications can differ significantly. The uniqueness of this compound lies in its specific ring system and functional groups, which confer distinct reactivity and biological activity.

Similar Compounds

  • 2-phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one
  • 7-phenylbicyclo[3.1.1]heptan-6,7-carbolactone

These compounds, while similar in structure, offer different reactivity and applications, highlighting the diversity and potential of tricyclic organic compounds in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves the formation of a bicyclic ring system with an oxygen and nitrogen atom in the ring. The synthesis will involve the reaction of a cyclic ketone with an amine and an alcohol to form the desired compound.", "Starting Materials": [ "Cyclic ketone (cyclopentanone)", "Amine (1,5-diaminopentane)", "Alcohol (methanol)" ], "Reaction": [ "Step 1: The cyclic ketone (cyclopentanone) is reacted with the amine (1,5-diaminopentane) in the presence of a catalyst (such as sodium ethoxide) to form a bicyclic intermediate with a nitrogen atom in the ring.", "Step 2: The intermediate is then reacted with the alcohol (methanol) in the presence of an acid catalyst (such as sulfuric acid) to form the desired compound, 3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one.", "Step 3: The product is then purified by recrystallization or chromatography to obtain a pure compound." ] }

CAS No.

2763777-76-8

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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